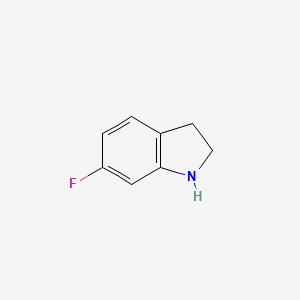

6-Fluoroindoline

CAS No.: 2343-23-9

Cat. No.: VC1967967

Molecular Formula: C8H8FN

Molecular Weight: 137.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2343-23-9 |

|---|---|

| Molecular Formula | C8H8FN |

| Molecular Weight | 137.15 g/mol |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-indole |

| Standard InChI | InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |

| Standard InChI Key | PBLNKUULIMDAIC-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C=CC(=C2)F |

| Canonical SMILES | C1CNC2=C1C=CC(=C2)F |

Introduction

Chemical Structure and Properties

6-Fluoroindoline, also known as 6-fluoro-2,3-dihydro-1H-indole (CAS: 2343-23-9), is a fluorinated derivative of indoline. Its molecular structure consists of a benzene ring fused with a five-membered nitrogen-containing ring, where the 2,3-bond is saturated, distinguishing it from its aromatic counterpart, 6-fluoroindole .

Fundamental Properties

The compound features the following key characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈FN |

| Molecular Weight | 137.16 g/mol |

| IUPAC Name | 6-fluoro-2,3-dihydro-1H-indole |

| CAS Registry Number | 2343-23-9 |

| Appearance | Crystalline solid |

| InChIKey | PBLNKUULIMDAIC-UHFFFAOYSA-N |

| SMILES | FC1=CC=C2CCNC2=C1 |

Physical Properties

6-Fluoroindoline exhibits distinctive physical properties that influence its behavior in various chemical and biological systems:

| Property | Characteristic |

|---|---|

| Solubility | Limited water solubility, soluble in most organic solvents |

| Boiling Point | Higher than 200°C (estimated) |

| State at Room Temperature | Solid |

| UV Absorption | Characteristic absorption pattern distinct from 6-fluoroindole |

Structural Relationship to Related Compounds

6-Fluoroindoline is structurally related to both indoline and 6-fluoroindole, with important distinctions that affect its chemical reactivity and applications. The saturation of the 2,3-bond in the five-membered ring distinguishes it from 6-fluoroindole, resulting in different chemical properties and reactivity patterns .

The presence of the fluorine atom at the 6-position significantly impacts the electronic distribution within the molecule, influencing its interactions with biological systems and its potential applications in pharmaceutical development and synthetic chemistry.

Synthesis Methodologies

Several synthetic approaches can be employed to produce 6-fluoroindoline, with the most common methods including:

Reduction of 6-Fluoroindole

One of the most straightforward methods involves the selective reduction of the pyrrole ring in 6-fluoroindole. This can typically be accomplished using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon .

Direct Fluorination of Indoline

Applications in Organic Synthesis

Pharmaceutical Intermediate

6-Fluoroindoline serves as a valuable building block in the synthesis of various pharmaceutically active compounds. The fluorine atom introduces unique properties that can enhance metabolic stability and binding affinity in drug candidates .

Building Block for Advanced Materials

The compound's structure makes it suitable for incorporation into materials with specialized properties, including:

| Material Type | Potential Application |

|---|---|

| Organic Semiconductors | Electronic devices with tailored properties |

| Fluorescent Materials | Imaging agents and optical devices |

| Polymer Science | Materials with modified surface properties |

Biological Activity and Research Findings

Comparison with 6-Fluoroindole

In contrast to 6-fluoroindoline, its aromatic counterpart 6-fluoroindole has been more extensively studied and shows notable biological activities:

It is reasonable to hypothesize that 6-fluoroindoline may share some of these properties, potentially with altered potency or specificity due to its different structural characteristics.

| Hazard Type | Precaution |

|---|---|

| Skin Irritation | Use appropriate personal protective equipment including gloves |

| Eye Irritation | Eye protection should be worn |

| Respiratory System | Handling should occur in well-ventilated areas |

| Factor | Recommendation |

|---|---|

| Temperature | Room temperature storage is typically suitable |

| Light Sensitivity | Store in dark place, protected from light |

| Moisture | Maintain in dry conditions, sealed container |

Comparison with Structural Analogs

Understanding the relationship between 6-fluoroindoline and its structural relatives provides insight into its chemical behavior and potential applications:

| Compound | Formula | Key Difference from 6-Fluoroindoline |

|---|---|---|

| Indoline | C₈H₉N | Lacks fluorine substitution |

| 6-Fluoroindole | C₈H₆FN | Contains unsaturated 2,3-bond in pyrrole ring |

| 6-Chloroindoline | C₈H₈ClN | Contains chlorine instead of fluorine at position 6 |

| 5-Fluoroindoline | C₈H₈FN | Fluorine at position 5 instead of position 6 |

Current Research Directions

Contemporary research involving 6-fluoroindoline and related compounds focuses on several promising areas:

Medicinal Chemistry

Future Perspectives

As research in fluorine chemistry and heterocyclic compounds advances, several potential developments may emerge:

-

New synthetic methodologies offering greener routes to 6-fluoroindoline

-

Discovery of novel biological activities specific to 6-fluoroindoline derivatives

-

Applications in emerging technologies such as advanced imaging techniques

-

Development of structure-activity relationships to guide rational design of new compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume